![molecular formula C11H13NS B096142 2-Isobutylbenzo[d]thiazole CAS No. 17229-77-5](/img/structure/B96142.png)
2-Isobutylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutylbenzo[d]thiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with an isobutyl group attached to the second carbon of the thiazole ring. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isobutylbenzo[d]thiazole can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with isobutyraldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with isobutyraldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form 2-isobutyl-1,3-benzothiazole.
Industrial Production Methods
In industrial settings, the synthesis of 2-isobutyl-1,3-benzothiazole may involve more efficient and scalable methods, such as:
Microwave Irradiation: This method uses microwave energy to accelerate the reaction, reducing reaction time and improving yield.
One-Pot Multicomponent Reactions: This approach combines multiple reactants in a single reaction vessel, simplifying the process and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Isobutylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of 2-isobutyl-1,3-benzothiazole.
Scientific Research Applications
2-Isobutylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-isobutyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of an isobutyl group.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group instead of an isobutyl group.
2-Ethyl-1,3-benzothiazole: Features an ethyl group in place of the isobutyl group.
Uniqueness
2-Isobutylbenzo[d]thiazole is unique due to its specific isobutyl substitution, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, biological activity, and applications compared to other benzothiazole derivatives.
Properties
CAS No. |
17229-77-5 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
IWFLFDPYBRUZBR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
Synonyms |
Benzothiazole, 2-(2-methylpropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


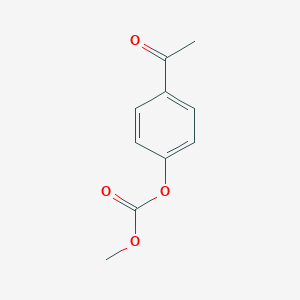
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
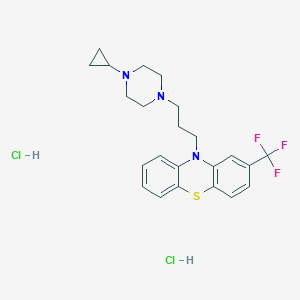
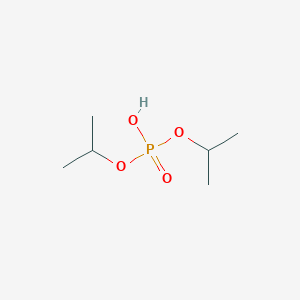

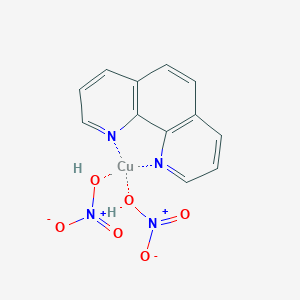
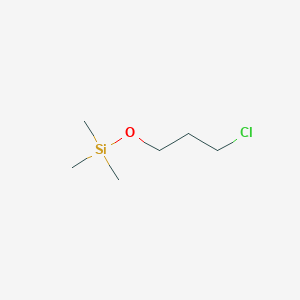
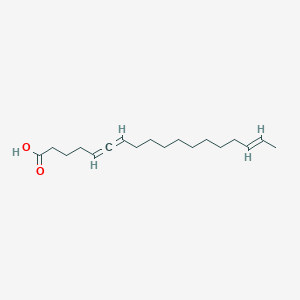
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
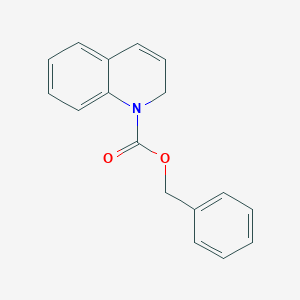
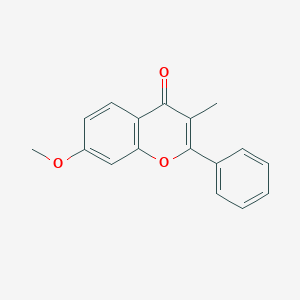
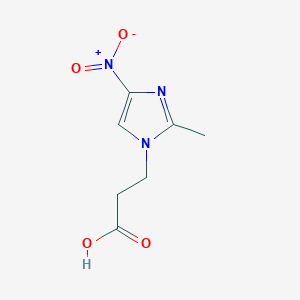
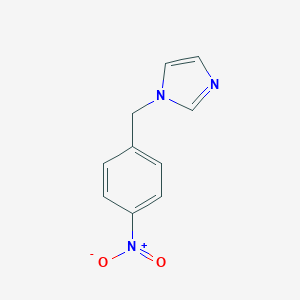
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
